molecular formula C7H2ClFN2O2 B1469505 4-Chloro-3-fluoro-5-nitrobenzonitrile CAS No. 1380921-45-8

4-Chloro-3-fluoro-5-nitrobenzonitrile

Cat. No. B1469505
M. Wt: 200.55 g/mol
InChI Key: KKGKVPMYJVOIRR-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-5-nitrobenzonitrile is a key intermediate in the synthesis of 3,4-Difluorobenzonitrile and is used to prepare other fluorobenzonitriles . It is also used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 4-Chloro-3-fluoro-5-nitrobenzonitrile involves several steps. For example, 3-nitrobenzonitrile reacts with KF and catalytic amounts of Ph4PBr to give 3-fluorobenzonitrile . It has also been prepared from the reaction of 4-chloro-3-nitrobenzamide and phosphorus oxychloride .


Molecular Structure Analysis

The molecular formula of 4-Chloro-3-fluoro-5-nitrobenzonitrile is C7H3ClFN2O2 . The structure of this compound includes a benzene ring with a nitro group (-NO2), a chlorine atom, a fluorine atom, and a nitrile group (-CN) attached to it .


Chemical Reactions Analysis

4-Chloro-3-fluoro-5-nitrobenzonitrile is used as a key intermediate in the synthesis of other compounds. For example, it is used in the radiosynthesis of analogs of serotonin transporter (SERT) ligands for use in positron emission tomography (PET) studies . It is also used in the preparation of N-(4-cyano-2-nitrophenyl)glycine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-fluoro-5-nitrobenzonitrile include a molecular weight of 166.109, a density of 1.4±0.1 g/cm3, a boiling point of 255.3±25.0 °C at 760 mmHg, and a melting point of 50ºC .

Scientific Research Applications

Vibrational Analysis and Chemical Calculations

4-Chloro-3-fluoro-5-nitrobenzonitrile has been studied for its vibrational properties using both experimental and theoretical methods. The harmonic and anharmonic vibrational frequencies were investigated through FT-IR and Raman spectra. Theoretical calculations, including ab initio Hartree Fock and density functional methods, provided insights into the molecule's vibrational frequencies and geometric parameters. This research has implications for understanding the molecular structure and reactivity of this compound (Sert, Çırak, & Ucun, 2013).

Building Blocks for Heterocyclic Synthesis

The compound has also been explored as a building block in solid-phase synthesis, demonstrating its utility in generating diverse heterocyclic scaffolds. It has shown promise in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles including benzimidazoles, benzotriazoles, and quinoxalinones. This versatility underscores its potential in the development of novel drug candidates and other functional materials (Křupková et al., 2013).

Radiotracer Development

In the field of radiopharmacy, derivatives of 4-Chloro-3-fluoro-5-nitrobenzonitrile have been used in the preparation of radiotracers for PET imaging. The synthesis of these radiotracers involves novel methods, including automated radiosynthesis and a simplified one-pot synthesis approach for the nitrobenzonitrile radiolabeling precursor. Such developments facilitate the routine production of radiotracers for clinical research, particularly for imaging the metabotropic glutamate subtype 5 receptor (mGluR5) (Lim et al., 2014).

Synthesis and Catalysis

Research has also focused on the synthesis of related compounds, highlighting the role of 4-Chloro-3-fluoro-5-nitrobenzonitrile in organic synthesis and catalysis. For instance, its conversion into various amine derivatives through hydrogenation demonstrates its applicability in synthesizing biologically active molecules. These studies reveal the compound's potential in creating new materials and its utility in chemical reactions, offering a pathway to synthesize new pesticides and pharmaceuticals (Liang Wen-xia, 2014).

Safety And Hazards

4-Chloro-3-fluoro-5-nitrobenzonitrile can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-3-fluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClFN2O2/c8-7-5(9)1-4(3-10)2-6(7)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGKVPMYJVOIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoro-5-nitrobenzonitrile

CAS RN

1380921-45-8
Record name 4-chloro-3-fluoro-5-nitrobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Oxalyl chloride (5.44 g; 42.8 mmol) was added dropwise to a solution of 3-fluoro-4-hydroxy-5-nitrobenzonitrile (3.9 g; 21 mmol) in DMF (40 mL) at −25° C. The mixture was stirred at −25° C. for 15 min and thereafter at 80° C. for 2.5 h. The mixture was slowly poured into ice, the precipitate was filtered off and the filtrate was extracted with EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated. The residue was combined with the precipitate and filtered through a plug of silica gel to give the sub-title compound.
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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